molecular formula C8H7Br3 B8588943 1,2-Dibromo-3-(2-bromoethyl)benzene CAS No. 39612-88-9

1,2-Dibromo-3-(2-bromoethyl)benzene

Cat. No.: B8588943
CAS No.: 39612-88-9
M. Wt: 342.85 g/mol
InChI Key: VHFRWIVIJXEZDB-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-(2-bromoethyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms at the 1- and 2-positions and a 2-bromoethyl group at the 3-position. Its reactivity and environmental behavior are influenced by the electron-withdrawing effects of bromine atoms and the steric bulk of the bromoethyl substituent.

Properties

CAS No.

39612-88-9

Molecular Formula

C8H7Br3

Molecular Weight

342.85 g/mol

IUPAC Name

1,2-dibromo-3-(2-bromoethyl)benzene

InChI

InChI=1S/C8H7Br3/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3H,4-5H2

InChI Key

VHFRWIVIJXEZDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Brominated Compounds

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications/Notes
This compound Not available C₈H₇Br₃ 343.83 (calculated) 2-bromoethyl Inferred: Flame retardant intermediate
1,2-Dibromo-3-(3-bromophenoxy)benzene 147217-76-3 C₁₂H₇Br₃O 406.89 3-bromophenoxy ether Research chemical
1,2-Dibromo-3-(4-bromophenoxy)benzene 446254-15-5 C₁₂H₇Br₃O 406.90 4-bromophenoxy ether Flame retardant, pollutant
1,2-Dibromo-3-(iodomethyl)benzene 2298571-75-0 C₇H₅Br₂I 375.83 Iodomethyl Halogen-substitution studies
(1-Bromoethyl)benzene 585-71-7 C₈H₉Br 185.06 Bromoethyl Organic synthesis intermediate

Key Observations:

Substituent Effects: The bromoethyl group in the target compound contrasts with bromophenoxy ethers (Evidences 1 and 5). Iodomethyl substitution () introduces iodine, which has a larger atomic radius and weaker electronegativity than bromine. This may alter reactivity in nucleophilic substitutions or photodegradation pathways .

Molecular Weight and Applications: Bromophenoxy derivatives (e.g., CAS 446254-15-5) exhibit higher molecular weights (~407 g/mol) due to the additional aromatic ring and oxygen atom, aligning with their roles as brominated flame retardants (BFRs) . Simpler bromoethyl derivatives like (1-Bromoethyl)benzene (CAS 585-71-7) are smaller (185 g/mol) and serve as intermediates in alkylation reactions .

Reactivity and Functional Differences

  • Halogen Reactivity : The iodomethyl group in 1,2-Dibromo-3-(iodomethyl)benzene may act as a better leaving group in substitution reactions compared to bromine, influencing synthetic utility .

Environmental and Toxicological Considerations

  • Flame Retardants: Bromophenoxy compounds (e.g., BDE 22) are recognized environmental pollutants due to their persistence and bioaccumulation . The target compound’s aliphatic bromine may degrade more readily than aromatic bromines, though this requires empirical validation.
  • Impurity Effects : As seen in dibromochloropropane (DBCP) studies, impurities like epichlorohydrin significantly enhance mutagenicity . This underscores the need for rigorous purity assessments in brominated compounds, including the target molecule.

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